2,2'-Methylenebis(3,4-dimethylphenol)
Description
2,2'-Methylenebis(3,4-dimethylphenol) is a bisphenolic compound characterized by a methylene bridge connecting two phenolic rings, each substituted with methyl groups at the 3- and 4-positions. The compound’s reactivity and physicochemical properties are influenced by steric hindrance from substituents and the electronic effects of the phenolic hydroxyl groups .
Properties
CAS No. |
261350-55-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[(6-hydroxy-2,3-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C17H20O2/c1-10-5-7-16(18)14(12(10)3)9-15-13(4)11(2)6-8-17(15)19/h5-8,18-19H,9H2,1-4H3 |
InChI Key |
XJDODSMDOQTNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)CC2=C(C=CC(=C2C)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4): Structure: Methyl groups at 2- and 6-positions on each phenolic ring. Properties: Melting point = 176°C, solubility = 3.95 g/L in organic solvents, logP = 3.73. Applications: Used in high-performance polymers (e.g., polyimides) for gas separation membranes due to its thermal stability .
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1, inferred from ): Structure: Combines methyl (4-position) and bulky tert-butyl (6-position) groups. Properties: Higher molecular weight (356.5 g/mol) and lower solubility due to tert-butyl groups. Biological Activity: Significantly reduces prothrombin levels (32% of control) in rats, indicating potent anticoagulant effects .
4,4'-Methylenebis(3,5-di-tert-butylphenol) (CAS 50483-28-8): Structure: tert-Butyl groups at 3- and 5-positions. Properties: Molecular weight = 424.66 g/mol, used as a stabilizer in rubber and plastics for oxidative resistance .
2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS 38486-51-0): Structure: tert-Butyl groups at 4- and 6-positions. Properties: High steric hindrance, molecular weight = 424.66 g/mol, used in lubricant additives .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (g/L) | logP |
|---|---|---|---|---|---|---|
| 4,4'-Methylenebis(2,6-dimethylphenol) | 5384-21-4 | C17H20O2 | 256.34 | 176 | 3.95 (organic) | 3.75 |
| 2,2'-Methylenebis(4-methyl-6-tBP) | 119-47-1* | C23H32O2 | 356.50 | ~160 | Low (aqueous) | 6.20 |
| 4,4'-Methylenebis(3,5-di-tBP) | 50483-28-8 | C29H44O2 | 424.66 | 185–190 | Insoluble | 8.10 |
| 2,2'-Methylenebis(4,6-di-tBP) | 38486-51-0 | C29H44O2 | 424.66 | 165–170 | Insoluble | 8.50 |
Note: CAS 119-47-1 inferred from ; tBP = tert-butylphenol.
Functional Differences
- Antioxidant Efficacy: 4,4'-Methylenebis(2,6-dimethylphenol): Moderate antioxidant activity; used in polymer cross-linking . tert-Butyl Derivatives: Superior oxidative resistance due to radical-scavenging tert-butyl groups. For example, 2,2'-Methylenebis(4-methyl-6-tBP) is 10× more effective than non-tert-butyl analogs in rubber stabilization .
- Biological Effects :
- 2,2'-Methylenebis(4-methyl-6-tBP) reduces prothrombin levels by 68% in rats, whereas 4,4'-butylidenebis(3-methyl-6-tBP) shows minimal effect, highlighting positional sensitivity .
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